Methoxypiperamide

Description

Structure

3D Structure

Properties

IUPAC Name |

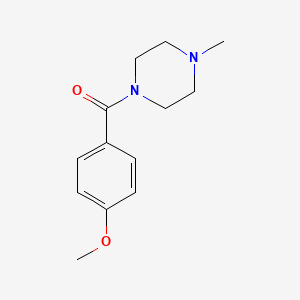

(4-methoxyphenyl)-(4-methylpiperazin-1-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O2/c1-14-7-9-15(10-8-14)13(16)11-3-5-12(17-2)6-4-11/h3-6H,7-10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWPVVZZGGGCRRM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C(=O)C2=CC=C(C=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501032899 | |

| Record name | Methoxypiperamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501032899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67023-02-3 | |

| Record name | Methoxypiperamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067023023 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methoxypiperamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501032899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | METHOXYPIPERAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QD2GQ3VGF4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Methoxypiperamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathway for Methoxypiperamide, a psychoactive compound of the piperazine (B1678402) class. The document details the core synthetic methodology, starting materials, experimental protocols, and data presentation to support research and development activities.

Core Synthesis Pathway: Acylation of 1-Methylpiperazine (B117243)

The most prevalent and well-documented method for the synthesis of this compound, chemically known as (4-methoxyphenyl)(4-methylpiperazin-1-yl)methanone, involves the acylation of 1-methylpiperazine with 4-methoxybenzoyl chloride. This reaction is a classic example of nucleophilic acyl substitution, where the secondary amine of the piperazine ring acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acid chloride and displacing the chloride leaving group.

The reaction is typically carried out in the presence of a base, such as triethylamine (B128534) or an excess of 1-methylpiperazine itself, to neutralize the hydrochloric acid byproduct generated during the reaction. The resulting free base of this compound can then be converted to its more stable hydrochloride salt by treatment with hydrochloric acid.

Starting Materials

The primary starting materials for this synthesis are:

-

1-Methylpiperazine: A readily available cyclic diamine.

-

4-Methoxybenzoyl chloride: An acyl chloride that can be sourced commercially or synthesized from 4-methoxybenzoic acid.

Experimental Protocols

The following sections provide detailed experimental procedures for the synthesis of 4-methoxybenzoyl chloride and its subsequent reaction with 1-methylpiperazine to yield this compound.

Synthesis of 4-Methoxybenzoyl Chloride

Reaction:

Materials:

-

4-Methoxybenzoic acid

-

Thionyl chloride (SOCl₂)

-

Anhydrous toluene (B28343)

-

N,N-Dimethylformamide (DMF) (catalytic amount)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-methoxybenzoic acid.

-

Under a fume hood, cautiously add an excess of thionyl chloride (2-3 equivalents).

-

Add a catalytic amount (a few drops) of DMF.

-

Stir the mixture at room temperature. Effervescence (evolution of HCl and SO₂ gas) will be observed.

-

After the initial gas evolution subsides, heat the reaction mixture to reflux (approximately 80-90°C) for 1-3 hours, or until the gas evolution ceases.

-

Allow the reaction mixture to cool to room temperature.

-

Remove the excess thionyl chloride under reduced pressure using a rotary evaporator.

-

To ensure complete removal of residual thionyl chloride, add anhydrous toluene to the crude product and evaporate again under reduced pressure.

-

The resulting 4-methoxybenzoyl chloride is typically used in the next step without further purification.

Synthesis of this compound

Reaction:

Materials:

-

4-Methoxybenzoyl chloride

-

1-Methylpiperazine

-

Triethylamine

-

Anhydrous dichloromethane (B109758) (DCM)

-

Water

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ethyl acetate (B1210297)

Procedure:

-

Dissolve 1-methylpiperazine (1.1 equivalents) and triethylamine (1.2 equivalents) in anhydrous dichloromethane in a round-bottom flask.

-

Cool the solution to 0°C in an ice bath with stirring.

-

Dissolve 4-methoxybenzoyl chloride (1.0 equivalent) in a minimal amount of anhydrous dichloromethane and add it dropwise to the cooled amine solution over 15-30 minutes with vigorous stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for an additional 1-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel.

-

Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude this compound free base.

-

The crude product can be purified by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Formation of this compound Hydrochloride

The free base of this compound can be converted to the more stable hydrochloride salt.

Procedure:

-

Dissolve the purified this compound free base in a suitable solvent such as diethyl ether or ethyl acetate.

-

Slowly add a solution of hydrochloric acid in the same solvent (or bubble HCl gas through the solution) with stirring.

-

The hydrochloride salt will precipitate out of the solution.

-

Collect the precipitate by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Quantitative Data

| Parameter | Value | Source/Comment |

| Molecular Formula | C₁₃H₁₈N₂O₂ | |

| Molar Mass | 234.30 g/mol | |

| Appearance | White to off-white solid | Typical for similar compounds |

| Melting Point | Not widely reported | - |

| Boiling Point | Not applicable (solid) | - |

| Solubility | Soluble in organic solvents like DCM, ethyl acetate | Inferred from work-up procedures |

| Reaction Yield | Not specifically reported for this compound, but yields for analogous reactions are generally good (>80%) | Based on similar reported syntheses |

| Purity (Post-purification) | >98% achievable by column chromatography | Standard expectation for synthetic procedures |

Characterization Data

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the methoxy (B1213986) group protons, aromatic protons of the benzoyl ring, and the protons of the piperazine ring and its N-methyl group. |

| ¹³C NMR | Resonances for the carbonyl carbon, aromatic carbons, methoxy carbon, and the carbons of the piperazine ring. |

| Mass Spectrometry (MS) | A molecular ion peak corresponding to the mass of this compound, along with characteristic fragmentation patterns. |

| High-Performance Liquid Chromatography (HPLC) | A single major peak indicating the purity of the compound. |

Logical Workflow of Synthesis

An In-depth Technical Guide to the Chemical and Pharmacological Properties of (4-Methoxyphenyl)(4-methylpiperazin-1-yl)methanone

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4-Methoxyphenyl)(4-methylpiperazin-1-yl)methanone is a synthetic organic compound belonging to the arylpiperazine class. This class of molecules is of significant interest in medicinal chemistry and drug development due to the prevalence of the piperazine (B1678402) moiety in a wide range of biologically active compounds. Arylpiperazine derivatives are known to interact with various neurotransmitter receptors, particularly serotonin (B10506) and dopamine (B1211576) receptors, making them attractive scaffolds for the development of therapeutics for central nervous system (CNS) disorders. This technical guide provides a comprehensive overview of the known and inferred chemical properties, a plausible synthetic route, and the potential pharmacological context of (4-Methoxyphenyl)(4-methylpiperazin-1-yl)methanone.

Chemical Properties

Direct experimental data for (4-Methoxyphenyl)(4-methylpiperazin-1-yl)methanone is limited in publicly available literature. However, its properties can be reliably inferred from its constituent parts and data available for its close structural analog, (4-Methoxyphenyl)(piperazin-1-yl)methanone.

Table 1: Physicochemical Properties

| Property | Value (Estimated for Target Compound) | Value (for (4-Methoxyphenyl)(piperazin-1-yl)methanone) | Source |

| IUPAC Name | (4-Methoxyphenyl)(4-methylpiperazin-1-yl)methanone | (4-Methoxyphenyl)(piperazin-1-yl)methanone | - |

| Synonyms | 1-(4-Methoxybenzoyl)-4-methylpiperazine | 1-(4-Methoxybenzoyl)piperazine | - |

| CAS Number | Not readily available | 94747-49-6 | [1] |

| Molecular Formula | C13H18N2O2 | C12H16N2O2 | - |

| Molecular Weight | 234.29 g/mol | 220.27 g/mol | [1] |

| Melting Point | Data not available | Data not available | - |

| Boiling Point | Data not available | Data not available | - |

| Solubility | Likely soluble in organic solvents like dichloromethane (B109758), chloroform, and methanol. | Sealed in dry, Room Temperature | [1] |

Table 2: Spectroscopic Data (Inferred)

While specific spectra for the target compound are not widely published, the expected NMR signals can be predicted based on its structure and data from similar compounds.

| ¹H NMR | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~ 7.4 | d | 2H | Aromatic (ortho to C=O) | |

| ~ 6.9 | d | 2H | Aromatic (ortho to OCH₃) | |

| 3.85 | s | 3H | -OCH₃ | |

| ~ 3.7 | br s | 4H | Piperazine (-CH₂-N(C=O)-CH₂-) | |

| ~ 2.5 | br s | 4H | Piperazine (-CH₂-N(CH₃)-CH₂-) | |

| 2.3 | s | 3H | -NCH₃ | |

| ¹³C NMR | Predicted Chemical Shift (ppm) | Assignment | ||

| ~ 170 | C=O | |||

| ~ 162 | Aromatic (C-OCH₃) | |||

| ~ 130 | Aromatic (ortho to C=O) | |||

| ~ 128 | Aromatic (ipso to C=O) | |||

| ~ 114 | Aromatic (ortho to OCH₃) | |||

| ~ 55 | -OCH₃ | |||

| ~ 54 | Piperazine (-CH₂-N(CH₃)-CH₂-) | |||

| ~ 46 | -NCH₃ | |||

| ~ 45 | Piperazine (-CH₂-N(C=O)-CH₂-) |

Experimental Protocols

Synthesis of (4-Methoxyphenyl)(4-methylpiperazin-1-yl)methanone

A plausible and efficient method for the synthesis of the title compound involves a two-step process starting from commercially available reagents: 1-methylpiperazine (B117243) and 4-methoxybenzoyl chloride.

Step 1: Acylation of 1-Methylpiperazine

This reaction is a standard amide bond formation.

-

Materials: 1-methylpiperazine, 4-methoxybenzoyl chloride, a non-nucleophilic base (e.g., triethylamine (B128534) or diisopropylethylamine), and an aprotic solvent (e.g., dichloromethane or tetrahydrofuran).

-

Procedure:

-

Dissolve 1-methylpiperazine (1.0 equivalent) and the base (1.1 equivalents) in the chosen solvent and cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of 4-methoxybenzoyl chloride (1.05 equivalents) in the same solvent to the stirred reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and separate the organic layer.

-

Wash the organic layer sequentially with a dilute acid solution (e.g., 1M HCl), a saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

-

Purification: The crude product can be purified by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to afford the pure (4-Methoxyphenyl)(4-methylpiperazin-1-yl)methanone.

Potential Pharmacological Activity and Signaling Pathways

Arylpiperazine derivatives are well-documented for their interactions with G-protein coupled receptors (GPCRs), particularly serotonin (5-HT) and dopamine (D) receptors.[2][3][4][5] The (4-methoxyphenyl) moiety is a common feature in ligands for these receptors. The N-methylpiperazine group can also influence receptor affinity and selectivity.[6]

Potential Molecular Targets

-

Serotonin Receptors: Various subtypes, including 5-HT₁A, 5-HT₂A, and 5-HT₇, are known targets for arylpiperazines, which can act as agonists, antagonists, or partial agonists.[5][7]

-

Dopamine Receptors: D₂, D₃, and D₄ receptors are also common targets for this class of compounds, with potential applications in treating psychosis and other neurological disorders.[3][8][9]

Generalized GPCR Signaling Pathway

The interaction of a ligand like (4-Methoxyphenyl)(4-methylpiperazin-1-yl)methanone with a GPCR, such as a serotonin or dopamine receptor, would likely initiate a downstream signaling cascade. A generalized representation of this is shown below.

Caption: Generalized G-protein coupled receptor (GPCR) signaling pathway.

Experimental Workflow: Synthesis and Characterization

A logical workflow for the synthesis and characterization of (4-Methoxyphenyl)(4-methylpiperazin-1-yl)methanone is crucial for ensuring the identity and purity of the compound for further studies.

Caption: Experimental workflow for synthesis and characterization.

Conclusion

(4-Methoxyphenyl)(4-methylpiperazin-1-yl)methanone represents a molecule of interest within the broader class of arylpiperazines. While specific data for this compound is not extensively available, its chemical properties and biological activities can be reasonably inferred from its structure and comparison with closely related analogs. The synthetic route is straightforward, employing standard organic chemistry reactions. The potential for this compound to interact with key CNS receptors, such as serotonin and dopamine receptors, makes it a candidate for further investigation in drug discovery programs targeting neurological and psychiatric disorders. The information and protocols provided in this guide serve as a valuable resource for researchers initiating studies on this and similar molecules.

References

- 1. (4-Methoxyphenyl)(piperazin-1-yl)methanone - CAS:94747-49-6 - Sunway Pharm Ltd [3wpharm.com]

- 2. ijrrjournal.com [ijrrjournal.com]

- 3. Multicomponent Synthesis and Biological Evaluation of a Piperazine-Based Dopamine Receptor Ligand Library - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chem.bg.ac.rs [chem.bg.ac.rs]

- 5. Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Binding of arylpiperazines to 5-HT3 serotonin receptors: results of a structure-affinity study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands [mdpi.com]

- 9. Phenylpiperazine derivatives with selectivity for dopamine D3 receptors modulate cocaine self-administration in rats - PMC [pmc.ncbi.nlm.nih.gov]

Methoxypiperamide: A Technical Guide on its Predicted Mechanism of Action as a Dopamine Antagonist

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Methoxypiperamide is a psychoactive substance with limited pharmacological data available in scientific literature.[1][2] This document provides a predicted mechanism of action based on the known pharmacology of structurally related arylpiperazine compounds. The experimental protocols and data presented are derived from studies on these related molecules and serve as a guide for potential research on this compound.

Introduction

This compound is a psychoactive compound of the piperazine (B1678402) class, identified as a designer drug.[1][2] Structurally, it belongs to the arylpiperazine family, a scaffold known to interact with various G-protein coupled receptors (GPCRs), including dopamine (B1211576) and serotonin (B10506) receptors. This guide explores the predicted mechanism of action of this compound as a dopamine antagonist, drawing parallels from well-characterized N-(methoxyphenyl)piperazine derivatives. The primary focus is on its potential interaction with D2-like dopamine receptors (D2, D3, and D4), which are key targets for antipsychotic and other psychoactive drugs.[3]

Predicted Core Mechanism: Dopamine D2-like Receptor Antagonism

Based on its structural similarity to known dopamine receptor ligands, this compound is predicted to act as an antagonist at D2-like dopamine receptors.[4][5][6] This antagonism involves the blockade of the receptor, preventing the endogenous ligand, dopamine, from binding and initiating downstream signaling cascades.

Dopamine receptors are classified into two main families: D1-like (D1 and D5) and D2-like (D2, D3, and D4). D2-like receptors are coupled to Gi/o proteins. Upon activation by an agonist, these receptors inhibit the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[7] As an antagonist, this compound would bind to the D2-like receptor but fail to induce the conformational change necessary for G-protein activation. Consequently, it would block the dopamine-induced inhibition of adenylyl cyclase, thereby maintaining or increasing intracellular cAMP levels in the presence of a stimulatory signal.

Downstream Signaling Pathway

The predicted downstream signaling pathway following D2-like receptor antagonism by this compound is illustrated below.

Dopamine D2 Receptor Signaling Pathway

Quantitative Data: Binding Affinities of Related Compounds

While specific binding data for this compound is not publicly available, the following table summarizes the binding affinities (Ki values) of structurally related N-(methoxyphenyl)piperazine derivatives for human dopamine D2 and D3 receptors. These values provide an estimate of the potential affinity range for this compound. Lower Ki values indicate higher binding affinity.

| Compound | D2 Receptor (Ki, nM) | D3 Receptor (Ki, nM) | Selectivity (D2/D3) |

| (E)-4-iodo-N-(4-(4-(2-methoxyphenyl)piperazin-1-yl)butyl)cinnamoylamide | 76.4 | 0.5 | 0.006 |

| N-(4-(4-(2-methoxyphenyl)piperazin-1-yl)butyl)-2-naphthamide | 15.7 | 1.2 | 0.076 |

| 1-cinnamyl-4-(2-methoxyphenyl)piperazine derivatives | High Affinity | Not Reported | - |

Data sourced from studies on N-alkylated 1-(2-methoxyphenyl)piperazines and cinnamyl derivatives.[4][5]

Experimental Protocols

To characterize the dopamine antagonist activity of a compound like this compound, several key experiments are typically performed.

Radioligand Binding Assays

These assays determine the binding affinity of a compound to a specific receptor.

Objective: To determine the inhibition constant (Ki) of this compound for dopamine D2-like receptors.

Methodology: Competitive Binding Assay [8][9]

-

Membrane Preparation:

-

HEK293 or CHO cells stably expressing the human dopamine receptor subtype of interest (e.g., D2L) are cultured and harvested.[9]

-

Cells are homogenized in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) with protease inhibitors.[8]

-

The homogenate is centrifuged to pellet the cell membranes. The pellet is washed and resuspended in an appropriate assay buffer.[8][9]

-

Protein concentration is determined using a standard method like the Bradford assay.[9]

-

-

Binding Reaction:

-

A constant concentration of a radiolabeled ligand (e.g., [3H]-spiperone or [3H]-methylspiperone) is incubated with the membrane preparation.[4][9]

-

Increasing concentrations of the unlabeled test compound (this compound) are added to compete with the radioligand for receptor binding.

-

Non-specific binding is determined in the presence of a high concentration of a known D2 antagonist (e.g., (+)-butaclamol).[9]

-

The reaction is incubated at room temperature for a defined period (e.g., 90 minutes) to reach equilibrium.[9]

-

-

Detection and Analysis:

-

The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.[8]

-

Filters are washed with ice-cold buffer to remove non-specifically bound radioligand.

-

The radioactivity retained on the filters is measured using a liquid scintillation counter.

-

The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated.

-

The Ki value is then determined from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[10]

-

Competitive Radioligand Binding Assay Workflow

Functional Assays

These assays measure the functional consequence of receptor binding.

Objective: To determine if this compound acts as an antagonist by measuring its effect on cAMP levels.

Methodology: cAMP Accumulation Assay [11][12][13]

-

Cell Preparation:

-

CHO or HEK293 cells expressing the human D2 receptor are seeded in multi-well plates.[7]

-

Cells are grown to an appropriate confluency.

-

-

Assay Procedure:

-

The cell culture medium is replaced with a stimulation buffer, often containing a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation.[14]

-

To measure antagonism of a Gi-coupled receptor, the cells are first stimulated with a known D2 receptor agonist (e.g., quinpirole) at a concentration that produces a submaximal response (e.g., EC80), in the presence of forskolin (B1673556) to stimulate adenylyl cyclase.[13]

-

Increasing concentrations of the test compound (this compound) are added to the wells.

-

The plates are incubated for a specified time at 37°C.

-

-

Detection and Analysis:

-

The reaction is stopped, and the cells are lysed.

-

The intracellular cAMP concentration is measured using a detection kit, often based on competitive immunoassay principles like HTRF (Homogeneous Time-Resolved Fluorescence).[11][12]

-

In an HTRF assay, cAMP produced by the cells competes with a labeled cAMP tracer for binding to a specific antibody. A decrease in the FRET signal corresponds to an increase in intracellular cAMP.[11]

-

The ability of this compound to reverse the agonist-induced decrease in cAMP is quantified, and an IC50 value is determined.

-

Conclusion

While direct experimental evidence is lacking for this compound, its structural similarity to a well-established class of arylpiperazine dopamine receptor ligands strongly suggests a mechanism of action involving the antagonism of D2-like dopamine receptors. This antagonism would disrupt the normal signaling cascade initiated by dopamine, leading to its psychoactive effects. The experimental protocols outlined in this guide provide a robust framework for the empirical validation of this predicted mechanism and for the detailed pharmacological characterization of this compound and related compounds. Such studies are crucial for understanding the therapeutic potential and toxicological profile of this and other emerging psychoactive substances.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 3. Dopamine antagonist - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. 1-cinnamyl-4-(2-methoxyphenyl)piperazines: synthesis, binding properties, and docking to dopamine (D(2)) and serotonin (5-HT(1A)) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. N-o-Methoxyphenylpiperazine: a simple blocker of dopaminergic receptors in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. eurofinsdiscovery.com [eurofinsdiscovery.com]

- 8. benchchem.com [benchchem.com]

- 9. Discovery, optimization, and characterization of a novel series of dopamine D2 versus D3 receptor selective antagonists - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. pdspdb.unc.edu [pdspdb.unc.edu]

- 11. researchgate.net [researchgate.net]

- 12. resources.revvity.com [resources.revvity.com]

- 13. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. resources.revvity.com [resources.revvity.com]

Unveiling the Dopamine Receptor Affinity of Methoxypiperamide: A Methodological Guide

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Methoxypiperamide (MeOP) is a psychoactive substance of the piperazine (B1678402) class, structurally similar to other designer drugs, which has emerged on the new psychoactive substances (NPS) market.[1][2] While its presence has been identified, a comprehensive pharmacological profile, particularly its in vitro binding affinity for dopamine (B1211576) receptors, remains largely uncharacterized in publicly available scientific literature. This technical guide provides a detailed framework for researchers to investigate the dopamine receptor binding affinity of this compound. It outlines the established experimental protocols for determining key binding parameters and presents the necessary visualizations to understand the experimental workflow and the associated signaling pathways. This document serves as a foundational resource for initiating a rigorous pharmacological evaluation of this compound.

Introduction to this compound and Dopamine Receptor Interactions

This compound is a synthetic compound that has been sold online as a designer drug.[2] Its structural resemblance to benzylpiperazine (BZP), a known stimulant, suggests a potential interaction with monoamine neurotransmitter systems, including the dopaminergic system.[1] Dopamine receptors, which are G protein-coupled receptors (GPCRs), are pivotal in regulating a multitude of physiological processes within the central nervous system, such as motor control, motivation, and cognition.[3] They are primary targets for therapeutic agents aimed at treating neurological and psychiatric conditions like Parkinson's disease and schizophrenia.[3]

Dopamine receptors are categorized into two main families: D1-like (D1 and D5) and D2-like (D2, D3, and D4).[3] D1-like receptors typically couple to Gαs proteins, stimulating adenylyl cyclase and increasing intracellular cyclic AMP (cAMP).[4] Conversely, D2-like receptors couple to Gαi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in cAMP levels.[3][4] Determining the binding affinity and selectivity of a compound like this compound for these receptor subtypes is a critical first step in elucidating its pharmacological and toxicological profile.

Quantitative Data Presentation: A Framework for Analysis

A comprehensive in vitro evaluation of this compound would involve determining its binding affinity (Ki) for each of the five dopamine receptor subtypes. The data would be generated through competitive radioligand binding assays. While no specific binding data for this compound is currently available in the cited literature, Table 1 provides a template for how such data should be structured for clear comparison and interpretation.

Table 1: Hypothetical In Vitro Dopamine Receptor Binding Affinity of this compound

| Receptor Subtype | Radioligand | Test Compound | Ki (nM) | Hill Slope (nH) | Number of Experiments (n) |

| D1-like | |||||

| D1 | [3H]SCH23390 | This compound | Value | Value | Value |

| D5 | e.g., [3H]SCH23390 | This compound | Value | Value | Value |

| D2-like | |||||

| D2 | [3H]Spiperone | This compound | Value | Value | Value |

| D3 | [3H]Spiperone | This compound | Value | Value | Value |

| D4 | e.g., [3H]N-methylspiperone | This compound | Value | Value | Value |

Note: The values in this table are placeholders and are for illustrative purposes only. Actual experimental data is required to determine the true binding profile of this compound.

Experimental Protocols

The following sections detail the standard methodologies for conducting in vitro radioligand binding assays to determine the dopamine receptor affinity of a test compound such as this compound.

Membrane Preparation from Recombinant Cell Lines

This protocol describes the preparation of crude membrane fractions from cell lines stably expressing a specific human dopamine receptor subtype.

Materials:

-

Cell line stably expressing the human dopamine receptor subtype of interest (e.g., HEK-293 or CHO cells)

-

Lysis Buffer: 50 mM Tris-HCl with protease inhibitors, ice-cold[4]

-

Cryoprotectant Buffer: Lysis buffer containing 10% sucrose[4]

-

High-speed refrigerated centrifuge[4]

-

Dounce homogenizer or polytron[3]

-

Protein assay kit (e.g., BCA assay)[4]

Procedure:

-

Harvest cultured cells and wash with ice-cold phosphate-buffered saline (PBS).

-

Resuspend the cell pellet in 20 volumes of cold lysis buffer.[4]

-

Homogenize the cell suspension using a Dounce homogenizer or polytron.[3]

-

Centrifuge the homogenate at a low speed (e.g., 1,000 x g for 3 minutes) to remove nuclei and large debris.[4]

-

Transfer the supernatant to a new tube and centrifuge at a high speed (e.g., 20,000 x g for 10 minutes at 4°C) to pellet the membranes.[4]

-

Discard the supernatant and resuspend the membrane pellet in fresh lysis buffer.

-

Repeat the high-speed centrifugation step.[4]

-

Resuspend the final pellet in the cryoprotectant buffer.[4]

-

Determine the protein concentration of the membrane preparation using a standard protein assay.[4]

-

Store the membrane aliquots at -80°C until use.[4]

Competitive Radioligand Binding Assay

This assay determines the inhibitory constant (Ki) of a test compound by measuring its ability to displace a specific radioligand from the receptor.

Materials:

-

Prepared receptor membrane preparations (see Section 3.1)

-

Radioligand specific for the dopamine receptor subtype (e.g., [3H]SCH23390 for D1-like, [3H]Spiperone for D2-like receptors).[4]

-

Unlabeled test compound (this compound) at various concentrations.

-

Non-specific binding determinant: A high concentration of a known ligand (e.g., 1-10 µM Haloperidol or Sulpiride for D2/D3 receptors) to saturate all specific binding sites.[4]

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1 mM MgCl2, 2 mM CaCl2, pH 7.4.[4]

-

96-well plates.[3]

-

Glass fiber filters (e.g., GF/B or GF/C) pre-soaked in 0.3-0.5% polyethyleneimine (PEI).[3]

-

Filtration apparatus (cell harvester).[3]

-

Scintillation vials and scintillation cocktail.[3]

-

Liquid scintillation counter.[3]

Procedure:

-

In a 96-well plate, set up the assay in a final volume of 250 µL per well, including the following conditions:[4][5]

-

The radioligand concentration should be close to its dissociation constant (Kd) for the receptor.[4]

-

Incubate the plate for 60-120 minutes at room temperature with gentle agitation.[4]

-

Terminate the incubation by rapid vacuum filtration through the PEI-pre-soaked glass fiber filters using a cell harvester.[4]

-

Wash the filters three to four times with ice-cold wash buffer.[4]

-

Dry the filters (e.g., 30 minutes at 50°C).[4]

-

Place the dried filters into scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.[4]

Data Analysis

-

Calculate the specific binding by subtracting the non-specific binding counts from the total binding counts.[4]

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Fit the data using a non-linear regression model to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the inhibitory constant (Ki) from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) where [L] is the concentration of the radioligand used in the assay and Kd is the dissociation constant of the radioligand for the receptor.

Mandatory Visualizations

The following diagrams illustrate the key processes involved in the in vitro characterization of this compound's interaction with dopamine receptors.

Caption: Experimental workflow for a competitive radioligand binding assay.

Caption: Dopamine receptor signaling pathways.

Conclusion

While the in vitro dopamine receptor binding affinity of this compound has not been extensively reported, the established methodologies for its determination are robust and well-documented. This guide provides the necessary framework, from membrane preparation to data analysis, for researchers to conduct a thorough investigation. The resulting data will be crucial for understanding the compound's mechanism of action, potential psychoactive effects, and overall public health risk. A comprehensive characterization of this compound's binding profile at dopamine and other CNS receptors is a critical step towards a complete pharmacological and toxicological assessment.

References

Methoxypiperamide: A Technical Guide to its Discovery, Synthesis, and Biological Profile

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Methoxypiperamide (MeOP), a psychoactive substance of the piperazine (B1678402) class, has recently emerged as a compound of interest within the scientific community, primarily due to its availability as a "research chemical."[1] While its initial synthesis was reported in 1968, detailed historical research from that period is largely unavailable.[2] Modern research has focused on its synthesis, metabolism, and detection. This technical guide provides a comprehensive overview of the current knowledge on this compound, including its historical context, synthesis protocols, metabolic pathways, and analytical methodologies. It is important to note that while some aspects of its biochemistry are understood, there is a significant lack of quantitative pharmacological data, including receptor binding affinities and functional activities, which are critical for a complete understanding of its pharmacological profile.

Historical Context and Discovery

The first documented synthesis of this compound is cited as having occurred in 1968, although specific publications from this era are not readily accessible in contemporary scientific literature.[2] The compound gained notoriety more recently with its appearance on the online market for "research chemicals" and was first officially reported to the European Monitoring Centre for Drug and Drug Addiction (EMCDDA) in 2013, marking its emergence as a new psychoactive substance.[1] Structurally, it is the 4-methoxy-α-keto analog of methylbenzylpiperazine.[1] In the United States, the state of Vermont has classified it as a hallucinogen.[1]

Chemical Synthesis

A documented method for the synthesis of this compound involves the acylation of 1-methylpiperazine (B117243) with 4-methoxybenzoyl chloride.[3] The resulting free base is then typically converted to its hydrochloride salt for improved stability.

Synthesis of (4-Methoxyphenyl)(4-methylpiperazin-1-yl)methanone

Experimental Protocol:

-

Step 1: Reaction Setup

-

In a reaction vessel, dissolve 1-methylpiperazine in a suitable anhydrous solvent such as dichloromethane (B109758) (DCM).

-

Cool the solution to 0°C using an ice bath.

-

-

Step 2: Acylation

-

Slowly add a solution of 4-methoxybenzoyl chloride in anhydrous DCM to the cooled 1-methylpiperazine solution.

-

The reaction mixture is then allowed to warm to room temperature and stirred for several hours.

-

-

Step 3: Work-up and Isolation

-

Upon completion of the reaction (monitored by thin-layer chromatography), the reaction mixture is washed with an aqueous solution of sodium bicarbonate to neutralize any remaining acid.

-

The organic layer is separated, dried over anhydrous sodium sulfate (B86663), and the solvent is removed under reduced pressure to yield the crude product.

-

-

Step 4: Purification

-

The crude this compound can be purified by column chromatography on silica (B1680970) gel.

-

Synthesis Workflow

Synthesis of this compound.

Pharmacological Profile (Limited Data)

Detailed pharmacological data for this compound is scarce in peer-reviewed literature.[1] Its classification as a hallucinogen in Vermont suggests potential activity at serotonergic receptors, a common target for hallucinogenic compounds.[1] Piperazine derivatives, as a class, are known to interact with a variety of neurotransmitter receptors, including serotonin (B10506) and dopamine (B1211576) receptors.[4][5][6] However, without specific binding affinity or functional assay data for this compound, its precise mechanism of action remains speculative.

Hypothetical Signaling Pathway

Given the known pharmacology of similar piperazine-based psychoactive compounds, a hypothetical signaling pathway for this compound could involve interactions with serotonin receptors, potentially the 5-HT2A receptor, which is a key target for classic hallucinogens. Agonism at this G-protein coupled receptor (GPCR) would likely activate downstream signaling cascades involving phospholipase C (PLC) and subsequent production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), leading to an increase in intracellular calcium and activation of protein kinase C (PKC).

Hypothetical this compound Signaling.

Metabolism

The metabolism of this compound has been investigated in rats, with findings suggesting similar pathways in humans.[2] The primary metabolic transformations involve Phase I and Phase II reactions.

Metabolic Pathways

Phase I Metabolism:

-

N-Oxide Formation: The formation of this compound-N-oxide is a major metabolic step.

-

Demethylation: Both N-demethylation of the piperazine ring and O-demethylation of the methoxy (B1213986) group can occur.

-

Oxidation: The piperazine ring can be oxidized to a keto-piperazine derivative.

-

Ring Opening: The piperazine ring can undergo opening, followed by oxidation.

-

Hydroxylation: The phenyl group can be hydroxylated.

Phase II Metabolism:

-

Glucuronidation and Sulfation: The metabolites from Phase I reactions can be conjugated with glucuronic acid or sulfate to increase their water solubility for excretion.

Human Cytochrome P450 (CYP) Isoenzyme Involvement

Studies have identified several human CYP isoenzymes responsible for the initial metabolic steps of this compound:

-

CYP1A2

-

CYP2C19

-

CYP2D6

-

CYP3A4

Metabolic Pathway Diagram

Metabolic Pathway of this compound.

Analytical Detection

The detection of this compound and its metabolites in biological fluids is primarily achieved through chromatographic techniques coupled with mass spectrometry.[7][8]

Gas Chromatography-Mass Spectrometry (GC-MS)

Experimental Protocol for Urine Analysis:

-

Sample Preparation:

-

Urine samples are typically subjected to enzymatic hydrolysis (e.g., with β-glucuronidase/arylsulfatase) to cleave conjugated metabolites.

-

The hydrolyzed sample is then alkalinized (e.g., to pH 12).[8]

-

-

Extraction:

-

A low-density solvent such as n-hexane is added to the sample.[8]

-

The mixture is subjected to ultrasound-assisted dispersive liquid-liquid microextraction (UA-LDS-DLLME) to facilitate the transfer of analytes into the organic phase.[8]

-

The mixture is centrifuged, and the organic supernatant is collected.

-

-

Derivatization (Optional but common for piperazines):

-

The extracted analytes may be derivatized (e.g., with trifluoroacetic anhydride) to improve their volatility and chromatographic properties.[9]

-

-

GC-MS Analysis:

-

The prepared sample is injected into a GC-MS system.

-

Separation is achieved on a suitable capillary column (e.g., a non-polar or medium-polar column).

-

Mass spectrometric detection is performed in either full-scan or selected ion monitoring (SIM) mode for identification and quantification.

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Experimental Protocol for Serum/Urine Analysis:

-

Sample Preparation ("Dilute and Shoot"):

-

A small volume of the biological sample (e.g., 20 µL of urine) is taken.[10]

-

An internal standard solution (in a solvent like acetonitrile (B52724) to precipitate proteins) is added.[10]

-

The sample is vortexed and centrifuged.[10]

-

The supernatant is diluted with the mobile phase and injected into the LC-MS/MS system.[10]

-

-

LC-MS/MS Analysis:

-

Chromatographic separation is performed on a reverse-phase column (e.g., C18).[10]

-

A gradient elution with a mobile phase consisting of an aqueous buffer (e.g., ammonium (B1175870) formate) and an organic solvent (e.g., acetonitrile or methanol) is typically used.[10]

-

Detection is carried out using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.[11]

-

Analytical Workflow

Analytical Workflow for this compound.

Quantitative Data Summary

As of the current literature, there is a notable absence of quantitative pharmacological data for this compound. The tables below are structured to incorporate such data as it becomes available through future research.

Table 1: Receptor Binding Affinities (Ki, nM)

| Receptor | Ki (nM) | Reference |

|---|---|---|

| 5-HT2A | Data Not Available | |

| D2 | Data Not Available |

| ... | ... | |

Table 2: Functional Activity (EC50/IC50, nM)

| Assay | EC50/IC50 (nM) | Reference |

|---|---|---|

| 5-HT2A Agonism | Data Not Available | |

| Dopamine Reuptake Inhibition | Data Not Available |

| ... | ... | |

Table 3: Physicochemical Properties

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₃H₁₈N₂O₂ | [12] |

| Molar Mass | 234.30 g/mol | [12] |

| IUPAC Name | (4-Methoxyphenyl)(4-methylpiperazin-1-yl)methanone | [1] |

| CAS Number | 67023-02-3 |[12] |

Conclusion and Future Directions

This compound represents a modern example of a "rediscovered" compound that has transitioned from obscure chemical literature to the forefront of forensic and toxicological research. While significant strides have been made in understanding its synthesis, metabolism, and analytical detection, a critical knowledge gap exists regarding its pharmacological and toxicological properties. Future research should prioritize the in-depth characterization of its interactions with a broad range of CNS receptors and transporters to elucidate its mechanism of action and to better understand its potential effects and risks to public health. Such data is essential for regulatory bodies and the scientific community to make informed decisions regarding this emerging psychoactive substance.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 3. Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ijrrjournal.com [ijrrjournal.com]

- 5. The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Current awareness of piperazines: pharmacology and toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 8. researchgate.net [researchgate.net]

- 9. scholars.direct [scholars.direct]

- 10. phenomenex.com [phenomenex.com]

- 11. LC-MS/MS screening method for designer amphetamines, tryptamines, and piperazines in serum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. GSRS [precision.fda.gov]

Unraveling the Enigmatic Psychoactive Landscape of Novel Piperazine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The landscape of psychoactive substance research is in a constant state of flux, with the continuous emergence of novel chemical entities. Among these, piperazine (B1678402) derivatives have garnered significant attention due to their structural similarity to existing pharmaceuticals and their diverse pharmacological profiles. These compounds, often emerging in the realm of novel psychoactive substances (NPS), present a formidable challenge to researchers and clinicians alike, as their psychoactive effects and underlying mechanisms of action remain largely uncharacterized. This technical guide aims to provide a comprehensive overview of the current understanding of the unknown psychoactive effects of novel piperazine derivatives, with a focus on their interactions with key neurotransmitter systems. By presenting quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways, this document serves as an in-depth resource for professionals engaged in drug discovery, pharmacology, and toxicology.

Quantitative Data Summary

The psychoactive effects of piperazine derivatives are intrinsically linked to their affinity and functional activity at a variety of G-protein coupled receptors (GPCRs), most notably serotonin (B10506) (5-HT) and dopamine (B1211576) (D2) receptors. The following tables summarize the in vitro binding affinities (Ki) and, where available, functional activities (EC50/IC50) of a selection of novel arylpiperazine derivatives. This data is crucial for understanding the structure-activity relationships (SAR) that govern the psychoactive properties of this chemical class.

Table 1: Receptor Binding Affinities (Ki, nM) of Novel Arylpiperazine Derivatives for Human Serotonin and Dopamine Receptors

| Compound | 5-HT1A | 5-HT2A | D2 | Reference |

| 1 | 41.5 | 315 | 300 | [1] |

| 9b | 23.9 | 39.4 | - | [1] |

| 12a | 41.5 | 315 | 300 | [1] |

| 8b | - | - | - | [1] |

| 11b | - | - | - | [1] |

| 2a | 2290 | - | - | [2] |

| 2b | 412 | - | - | [2] |

| 2c | 49500 | - | - | [2] |

| 4 | 0.78 | - | - | [3] |

| 7 | 0.57 | - | - | [3] |

Note: A lower Ki value indicates a higher binding affinity. '-' indicates data not available.

Table 2: Functional Activity (EC50/IC50, nM) of Piperazine Designer Drugs

| Compound | Assay | Cell Line | EC50/IC50 (µM) | Reference |

| N-benzylpiperazine (BZP) | MTT Assay | SH-SY5Y | >1000 | [4] |

| 1-(3-trifluoromethylphenyl)piperazine (TFMPP) | MTT Assay | SH-SY5Y | 530 ± 40 | [4] |

| 1-(4-methoxyphenyl)piperazine (MeOPP) | MTT Assay | SH-SY5Y | 960 ± 70 | [4] |

| 1-(3,4-methylenedioxybenzyl)piperazine (MDBP) | MTT Assay | SH-SY5Y | >1000 | [4] |

| N-benzylpiperazine (BZP) | Neutral Red Uptake | SH-SY5Y | >1000 | [4] |

| 1-(3-trifluoromethylphenyl)piperazine (TFMPP) | Neutral Red Uptake | SH-SY5Y | 830 ± 60 | [4] |

| 1-(4-methoxyphenyl)piperazine (MeOPP) | Neutral Red Uptake | SH-SY5Y | >1000 | [4] |

| 1-(3,4-methylenedioxybenzyl)piperazine (MDBP) | Neutral Red Uptake | SH-SY5Y | >1000 | [4] |

Note: The MTT and Neutral Red Uptake assays are used to assess cytotoxicity. A lower EC50/IC50 value indicates greater toxicity.

Experimental Protocols

To ensure the reproducibility and validity of research in this field, detailed experimental methodologies are paramount. Below are protocols for key in vitro and in vivo assays used to characterize the psychoactive properties of novel piperazine derivatives.

In Vitro Radioligand Binding Assay for 5-HT and D2 Receptors

This protocol is adapted from studies investigating the receptor binding profiles of novel arylpiperazine derivatives.[1]

Objective: To determine the binding affinity (Ki) of novel piperazine derivatives for human serotonin (5-HT1A, 5-HT2A) and dopamine (D2) receptors.

Materials:

-

Membrane preparations from stable cell lines heterologously expressing the human cloned 5-HT1A, 5-HT2A, or D2 receptors.

-

Radioligands: [3H]8-OH-DPAT (for 5-HT1A), [3H]ketanserin (for 5-HT2A), and [3H]spiperone (for D2).

-

Non-specific binding competitors: 10 µM 5-HT (for 5-HT1A), 10 µM mianserin (B1677119) (for 5-HT2A), and 10 µM haloperidol (B65202) (for D2).

-

Test compounds (novel piperazine derivatives) at various concentrations.

-

Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing appropriate ions).

-

Glass fiber filters.

-

Scintillation cocktail and a liquid scintillation counter.

Procedure:

-

Incubation: In a 96-well plate, combine the cell membrane preparations, radioligand, and either the test compound, buffer (for total binding), or non-specific binding competitor.

-

Equilibration: Incubate the plates at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Washing: Wash the filters multiple times with ice-cold incubation buffer to remove non-specifically bound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

In Vivo Locomotor Activity Test in Mice

This protocol provides a standardized method for assessing the stimulant or depressant effects of novel piperazine derivatives on spontaneous motor activity.[5][6][7]

Objective: To measure the effect of novel piperazine derivatives on the locomotor activity of mice.

Apparatus:

-

Locomotor activity chambers (e.g., 40 cm L x 40 cm W x 30 cm H clear acrylic boxes).

-

Infrared photobeam detectors and a computerized recording system.

Procedure:

-

Acclimation: Habituate the mice to the testing room for at least 30-60 minutes before the experiment.

-

Habituation to Chambers: On the day prior to testing, place the mice in the locomotor activity chambers for a period (e.g., 30 minutes) to acclimate them to the novel environment.

-

Drug Administration: On the test day, administer the novel piperazine derivative or vehicle control to the mice via the desired route (e.g., intraperitoneal injection).

-

Testing: Immediately after injection, place each mouse into the center of a locomotor activity chamber.

-

Data Recording: Record locomotor activity (e.g., distance traveled, number of beam breaks) for a set duration (e.g., 30-60 minutes).

-

Data Analysis: Analyze the data to compare the locomotor activity of the drug-treated groups to the vehicle control group. Statistical analysis (e.g., ANOVA followed by post-hoc tests) is used to determine significant differences.

Drug Discrimination Study in Rodents

Drug discrimination is a powerful behavioral technique used to assess the subjective effects of novel psychoactive compounds.[8][9][10][11][12]

Objective: To determine if a novel piperazine derivative produces subjective effects similar to a known psychoactive drug (training drug).

Apparatus:

-

Standard operant conditioning chambers equipped with two levers and a food dispenser.

Procedure:

-

Training Phase:

-

Train animals (typically rats or mice) to press one lever ("drug lever") to receive a food reward after being administered a known psychoactive drug (e.g., a stimulant or a hallucinogen).

-

On alternate days, train the same animals to press a different lever ("vehicle lever") to receive a food reward after being administered the vehicle.

-

Continue this training until the animals reliably press the correct lever depending on whether they received the drug or vehicle.

-

-

Testing Phase:

-

Administer a novel piperazine derivative to the trained animals.

-

Place the animals in the operant chambers and record which lever they press.

-

The percentage of responses on the "drug lever" indicates the degree to which the novel compound produces subjective effects similar to the training drug.

-

-

Data Analysis:

-

Full generalization is considered to have occurred if the animals predominantly press the "drug lever" after administration of the novel compound.

-

Partial generalization or no generalization suggests that the subjective effects of the novel compound are different from the training drug.

-

Signaling Pathways and Experimental Workflows

To visualize the complex biological processes involved in the action of novel piperazine derivatives, the following diagrams have been generated using the DOT language.

Workflow for determining the receptor binding affinity of novel compounds.

Canonical signaling pathway of the 5-HT2A receptor upon agonist binding.

Workflow for assessing the effects of novel compounds on locomotor activity.

Conclusion

The study of novel piperazine derivatives presents a significant challenge due to the limited availability of comprehensive pharmacological and toxicological data. This technical guide provides a foundational resource for researchers by consolidating available quantitative data, outlining detailed experimental protocols for key in vitro and in vivo assays, and visualizing the complex biological processes involved. The presented information underscores the importance of a multi-faceted approach, combining receptor binding studies, functional assays, and behavioral pharmacology to elucidate the psychoactive effects of these emerging compounds. As new piperazine derivatives continue to be synthesized and identified, the systematic application of these methodologies will be crucial for understanding their potential therapeutic applications and public health risks. Further research is imperative to expand the quantitative dataset and to fully characterize the complex signaling cascades initiated by these novel psychoactive substances.

References

- 1. Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. iris.unina.it [iris.unina.it]

- 3. New Piperazine Derivatives of 6-Acetyl-7-hydroxy-4-methylcoumarin as 5-HT1A Receptor Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. va.gov [va.gov]

- 6. iacuc.ucsf.edu [iacuc.ucsf.edu]

- 7. protocols.io [protocols.io]

- 8. Insights into Psychoactive Drug Effects: The Role of Drug Discrimination Techniques - Article (Preprint v1) by Qiu Yan | Qeios [qeios.com]

- 9. Drug discrimination - Wikipedia [en.wikipedia.org]

- 10. Drug Discrimination - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. Discriminating evidence – use and misuse of the drug-discrimination test in abuse potential assessment of novel CNS drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Human Drug Discrimination: A Primer and Methodological Review - PMC [pmc.ncbi.nlm.nih.gov]

Early-Stage Toxicological Screening of Methoxypiperamide (MEXP): A Technical Guide

Disclaimer: Methoxypiperamide (MEXP) is a novel psychoactive substance (NPS) with limited publicly available toxicological data.[1] This guide synthesizes the available information and outlines a standardized framework for its early-stage toxicological assessment based on established methodologies for analogous compounds.

Introduction

This compound, also known as MeOP or MEXP, is a psychoactive compound of the piperazine (B1678402) class, structurally similar to benzylpiperazine (BZP).[2] It has been identified as a designer drug sold online.[1] While its synthesis was described in 1968, comprehensive pharmacological and toxicological profiles remain largely uncharacterized.[2] The known adverse effects of its analogue BZP, which include agitation, seizures, and chest pains, underscore the necessity for a thorough toxicological evaluation of MEXP.[2] This document provides a technical overview of a recommended early-stage screening cascade to characterize the toxicological profile of MEXP.

Metabolic Profile & In Silico Analysis

Understanding the metabolic fate of a compound is a critical first step in toxicology. Studies on MEXP have identified its primary phase I and phase II metabolites in rat urine, with findings suggesting a similar metabolic pathway in humans.[2][3]

Key Metabolic Pathways:

-

Phase I Metabolism: The primary metabolic steps include hydrolysis of the amide, N-oxide formation, N- and O-demethylation, oxidation, and hydroxylation of the phenyl group.[2][3][4] The main metabolites detected are MEXP and N-oxide-MEXP.[2]

-

Human Cytochrome P450 (CYP) Involvement: In vitro studies with human CYP enzymes have shown that CYP1A2, CYP2C19, CYP2D6, and CYP3A4 are involved in the initial metabolic transformations.[3]

-

Phase II Metabolism: Conjugation with glucuronic acid and sulfonic acid (glucuronidation and sulfation) are key phase II pathways.[2][3]

This information is crucial for designing subsequent in vitro and in vivo studies, as metabolites can be more or less toxic than the parent compound.

In Vitro Toxicity Screening

A battery of in vitro assays is recommended to efficiently screen for potential toxicities at an early stage.

Cytotoxicity assays determine the concentration at which a substance produces cell death. This is a fundamental indicator of toxicity.

Table 1: Hypothetical Cytotoxicity Data for MEXP in Various Cell Lines

| Cell Line | Type | Assay | Incubation Time (h) | IC50 (µM) |

|---|---|---|---|---|

| HepG2 | Human Hepatoma | MTT | 24 | 150 |

| SH-SY5Y | Human Neuroblastoma | Neutral Red | 24 | 95 |

| HEK293 | Human Embryonic Kidney | LDH | 24 | 210 |

| Caco-2 | Human Colorectal Adenocarcinoma | AlamarBlue | 48 | 180 |

Experimental Protocol: MTT Assay for Cytotoxicity

-

Cell Culture: Plate HepG2 cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C, 5% CO₂.

-

Compound Exposure: Prepare serial dilutions of MEXP (e.g., from 0.1 µM to 1 mM) in cell culture medium. Replace the existing medium with the MEXP-containing medium. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plate for 24 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration that inhibits 50% of cell viability) by plotting a dose-response curve.

Genotoxicity assays are crucial for identifying compounds that can cause DNA or chromosomal damage, a potential indicator of carcinogenicity.[5]

Table 2: Hypothetical Genotoxicity Profile of MEXP

| Assay | System | Metabolic Activation (S9) | Result |

|---|---|---|---|

| Ames Test (Bacterial Reverse Mutation) | S. typhimurium (TA98, TA100) | With & Without | Negative |

| In Vitro Micronucleus Test | Human peripheral blood lymphocytes | With & Without | Positive |

| Comet Assay | TK6 cells | Without | Positive |

Experimental Protocol: In Vitro Micronucleus Test

-

Cell Culture: Culture human peripheral blood lymphocytes, stimulated with a mitogen, for 48 hours.

-

Compound Exposure: Treat the cells with at least three concentrations of MEXP, with and without metabolic activation (S9 fraction), for 3-4 hours. Include vehicle and positive controls.

-

Cytochalasin B Addition: Add Cytochalasin B to block cytokinesis, allowing for the accumulation of binucleated cells.

-

Harvesting: Harvest cells 24-28 hours post-treatment.

-

Slide Preparation: Use a cytocentrifuge to prepare slides, followed by fixation and staining (e.g., with Giemsa).

-

Scoring: Score at least 2000 binucleated cells per concentration for the presence of micronuclei.

-

Analysis: A significant, dose-dependent increase in the frequency of micronucleated cells indicates a positive result.

Safety Pharmacology

Early safety pharmacology studies aim to identify potential adverse effects on major physiological systems.

The hERG (human Ether-à-go-go-Related Gene) potassium channel is critical for cardiac repolarization. Blockade of this channel can lead to fatal arrhythmias.

Table 3: Hypothetical hERG Channel Inhibition Data for MEXP

| Assay Type | System | IC50 (µM) |

|---|

| Patch Clamp | HEK293 cells expressing hERG | 25 |

Experimental Protocol: Automated Patch Clamp for hERG

-

Cell Preparation: Use a stable cell line (e.g., HEK293) expressing the hERG channel.

-

Compound Application: Apply a range of MEXP concentrations to the cells.

-

Electrophysiology: Use an automated patch-clamp system to measure the hERG current in response to a specific voltage pulse protocol before and after compound application.

-

Data Analysis: Calculate the percentage of inhibition of the hERG current for each concentration. Determine the IC50 value from the concentration-response curve.

Visualizations: Workflows and Pathways

Caption: Early-stage toxicological screening workflow for MEXP.

Caption: Metabolic pathway of this compound (MEXP).

Caption: Experimental workflow for an in vitro cytotoxicity assay.

Preliminary In Vivo Assessment

Following a favorable in vitro profile, limited in vivo studies are warranted.

Acute Toxicity Study (Rodent)

-

Objective: To determine the median lethal dose (LD50) and observe signs of acute toxicity. A study on rats involved a single dose of 20 mg/kg for metabolism analysis and 1 mg/kg for detection studies.[2]

-

Protocol: Administer single escalating doses of MEXP to groups of mice or rats via a relevant route (e.g., oral gavage, intraperitoneal injection).

-

Endpoints: Monitor animals for clinical signs of toxicity (e.g., changes in behavior, seizures, respiratory distress), body weight changes, and mortality over a 14-day period.[2] Conduct gross necropsy at the end of the study.

Conclusion and Future Directions

The early-stage toxicological screening of this compound should follow a tiered, systematic approach. The available data indicates that MEXP undergoes extensive metabolism by key human CYP enzymes.[2][3] The primary focus of an initial screening battery should be on in vitro cytotoxicity, genotoxicity, and cardiotoxicity to identify any major liabilities. Positive findings in these assays, particularly for genotoxicity or cardiotoxicity, would be significant red flags for further development. Given its status as a new psychoactive substance, further research is imperative to fully understand its pharmacological effects and potential for public health risk.[2]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 3. Low resolution and high resolution MS for studies on the metabolism and toxicological detection of the new psychoactive substance this compound (MeOP) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Low resolution and high resolution MS for studies on the metabolism and toxicological detection of the new psychoactive substance this compound (MeOP). - Drugs and Alcohol [drugsandalcohol.ie]

- 5. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Solubility and Stability of Methoxypiperamide in Laboratory Solvents

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Methoxypiperamide, also known as MeOP or MEXP, is a psychoactive substance of the piperazine (B1678402) class sold as a designer drug.[1] Very limited public data exists regarding its comprehensive solubility and stability profiles. This guide provides a framework based on established pharmaceutical principles to enable researchers to determine these properties. The experimental protocols outlined are derived from standard methodologies for small molecule drug candidates.

Introduction to this compound

This compound, with the IUPAC name (4-Methoxyphenyl)(4-methylpiperazin-1-yl)methanone, is a structural analog of other psychoactive piperazine derivatives.[1][2] Its molecular formula is C₁₃H₁₈N₂O₂ and it has a molar mass of 234.299 g/mol .[2] As with any compound intended for research or development, a thorough understanding of its physicochemical properties is paramount. Solubility and stability are critical attributes that influence formulation, bioavailability, and analytical method development.

This document outlines the theoretical basis and practical experimental protocols for determining the solubility and stability of this compound in common laboratory solvents. It is designed to guide researchers in generating the necessary data to support further investigation.

Solubility Profile of this compound

Solubility is a crucial parameter, impacting everything from reaction kinetics in synthetic chemistry to absorption and distribution in biological systems. The determination of a compound's solubility in various solvents is a fundamental step in pre-formulation studies.

Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining the thermodynamic equilibrium solubility of a compound.[3][4] It measures the concentration of a saturated solution in equilibrium with an excess of the solid drug.

Methodology:

-

Preparation: Add an excess amount of this compound solid to a series of vials, each containing a different laboratory solvent of interest (e.g., water, phosphate-buffered saline (pH 7.4), methanol, ethanol, acetonitrile (B52724), dimethyl sulfoxide (B87167) (DMSO)). The amount should be sufficient to ensure a solid phase remains after equilibrium is reached.[3]

-

Equilibration: Seal the vials and agitate them in a temperature-controlled shaker bath (e.g., 25°C or 37°C) for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached.[5]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Carefully withdraw an aliquot of the supernatant. To remove any undissolved microparticles, the sample must be filtered (e.g., using a 0.22 µm PVDF syringe filter) or centrifuged at high speed.

-

Quantification: Analyze the concentration of this compound in the clear filtrate using a validated analytical method, typically a stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection.[6]

-

Data Recording: The solubility is expressed in units such as mg/mL or µg/mL. The experiment should be performed in triplicate for each solvent.

Data Presentation: this compound Solubility

The following table should be used to record experimentally determined solubility data.

| Solvent | Temperature (°C) | Solubility (mg/mL) | Standard Deviation | Method of Analysis |

| Deionized Water | 25 | Data to be determined | Data to be determined | HPLC-UV |

| PBS (pH 7.4) | 37 | Data to be determined | Data to be determined | HPLC-UV |

| Methanol | 25 | Data to be determined | Data to be determined | HPLC-UV |

| Ethanol | 25 | Data to be determined | Data to be determined | HPLC-UV |

| Acetonitrile | 25 | Data to be determined | Data to be determined | HPLC-UV |

| DMSO | 25 | Data to be determined | Data to be determined | HPLC-UV |

| Propylene Glycol | 25 | Data to be determined | Data to be determined | HPLC-UV |

Stability Profile of this compound

Stability testing is essential to understand how a drug substance changes over time under the influence of various environmental factors such as pH, light, heat, and oxidation.[7] Forced degradation studies are performed to identify likely degradation products and establish the stability-indicating nature of analytical methods.[8]

Experimental Protocol: Forced Degradation Studies

Forced degradation, or stress testing, involves subjecting the compound to conditions more severe than accelerated stability testing to generate degradation products.[8] The goal is typically to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[9]

Methodology: A stock solution of this compound (e.g., in acetonitrile or methanol) is used for the following tests.

-

Acid Hydrolysis:

-

Treat the drug solution with an equal volume of 0.1 M to 1 M HCl.

-

Heat the mixture (e.g., at 60-80°C) for several hours.

-

Withdraw samples at various time points (e.g., 2, 4, 8, 24 hours).

-

Before analysis, neutralize the samples with an equivalent amount of NaOH.[9]

-

-

Base Hydrolysis:

-

Treat the drug solution with an equal volume of 0.1 M to 1 M NaOH.

-

Maintain the mixture at room temperature or heat gently (e.g., 40-60°C).

-

Withdraw and neutralize samples with an equivalent amount of HCl before analysis.[9]

-

-

Oxidative Degradation:

-

Thermal Degradation:

-

Expose a solid sample of this compound to dry heat (e.g., 80°C) in a calibrated oven.

-

Expose a solution of this compound to the same conditions.

-

Analyze samples at various time points.[10]

-

-

Photolytic Degradation:

-

Expose solid and solution samples to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

-

A parallel set of samples should be wrapped in aluminum foil to serve as dark controls.

-

Analysis of Stressed Samples: All samples from the forced degradation studies should be analyzed using a stability-indicating HPLC method. The method must be able to separate the intact this compound from all formed degradation products.[12][13]

Predicted Degradation and Metabolic Pathways

The structure of this compound contains an amide linkage and a piperazine ring, which are known to be susceptible to specific degradation pathways. Studies on its metabolism have identified several biotransformation steps.[14][15]

Potential Degradation Pathways:

-

Hydrolysis: The amide bond is susceptible to both acid and base-catalyzed hydrolysis, which would cleave the molecule into 4-methoxybenzoic acid and 1-methylpiperazine.

-

Oxidation: The piperazine ring and the N-methyl group are potential sites for oxidation, leading to N-oxide formation or N-demethylation.[14]

-

Piperazine Ring Opening: More strenuous conditions could lead to the opening of the piperazine ring.[14]

The diagram below illustrates the postulated metabolic pathways for this compound, which can provide insights into potential degradation products.

Caption: Postulated metabolic pathways of this compound.

Data Presentation: this compound Stability

The following table should be used to summarize the results from forced degradation studies.

| Stress Condition | Duration (hours) | % Degradation | No. of Degradants | Peak Area of Major Degradant (%) |

| 0.1 M HCl (80°C) | 24 | Data to be determined | Data to be determined | Data to be determined |

| 0.1 M NaOH (60°C) | 8 | Data to be determined | Data to be determined | Data to be determined |

| 3% H₂O₂ (RT) | 24 | Data to be determined | Data to be determined | Data to be determined |

| Thermal (80°C, Solid) | 48 | Data to be determined | Data to be determined | Data to be determined |

| Photolytic (ICH Q1B) | - | Data to be determined | Data to be determined | Data to be determined |

Integrated Experimental Workflow

The determination of solubility and stability are interconnected processes. A validated analytical method is required for solubility determination, and this method is often developed and validated using samples from forced degradation studies. The workflow below illustrates the logical sequence of experiments.

Caption: Workflow for solubility and stability profile determination.

Conclusion